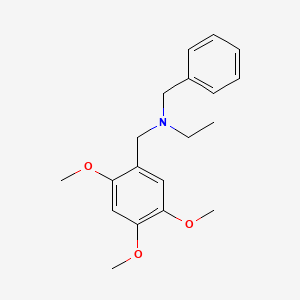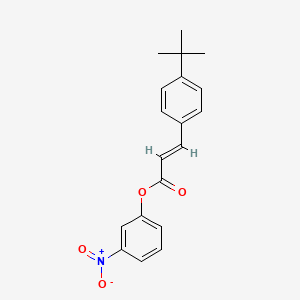![molecular formula C15H11ClF3NO B5707527 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of many cytokines and growth factors. AG490 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is a selective inhibitor of JAK2, which belongs to the family of non-receptor tyrosine kinases. JAK2 is activated by binding to cytokine or growth factor receptors, leading to the phosphorylation of downstream signaling molecules, such as STATs. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of JAK2-mediated signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration.
Biochemical and physiological effects:
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide inhibits cell proliferation and induces apoptosis. In immune cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide suppresses the production of pro-inflammatory cytokines and chemokines. In neuronal cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide protects against oxidative stress and inflammation. The effects of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide are dependent on the cell type and the signaling pathways involved.
实验室实验的优点和局限性
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for JAK2, which allows for the specific inhibition of JAK2-mediated signaling pathways. However, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in cell-based assays. It also has low bioavailability, which can limit its use in vivo.
未来方向
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research directions include the development of more potent and selective JAK2 inhibitors, the investigation of the downstream signaling pathways of JAK2, and the evaluation of the efficacy and safety of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide in preclinical and clinical settings. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide may also have applications in other areas of research, such as neurodegenerative diseases and metabolic disorders.
合成方法
The synthesis of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from 2-chloro-4-methylbenzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 2-(trifluoromethyl)aniline to form the intermediate product. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield the final product, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide. The purity of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide can be improved by recrystallization from a suitable solvent.
科学研究应用
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to investigate the role of JAK2 in various cellular processes. It has been shown to inhibit JAK2-mediated signaling pathways, leading to the suppression of cell proliferation, survival, and migration. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been used to study the role of JAK2 in cancer, inflammation, and autoimmune disorders. It has also been used to investigate the downstream signaling pathways of JAK2, such as the STAT3 pathway.
属性
IUPAC Name |
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(12(16)8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEQRTIILOYDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)


![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)

